(2-Chloroethyl)(diphenyl)phosphane oxide
Description
(2-Chloroethyl)(diphenyl)phosphane oxide is an organophosphorus compound characterized by a phosphorus center bonded to two phenyl groups and a 2-chloroethyl substituent. The chloroethyl group introduces both steric bulk and electronic effects due to the electronegative chlorine atom. Such compounds are often utilized in catalysis, ligand design, and asymmetric synthesis due to their tunable electronic and steric profiles .
Properties
Molecular Formula |
C14H14ClOP |
|---|---|
Molecular Weight |
264.68 g/mol |
IUPAC Name |
[2-chloroethyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C14H14ClOP/c15-11-12-17(16,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
NKERFCKSIIOGTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CCCl)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Phosphane Oxides
The following table summarizes key differences between (2-Chloroethyl)(diphenyl)phosphane oxide and related compounds:
Key Structural and Functional Comparisons
Electronic Effects :
- The chloroethyl group in this compound is electron-withdrawing, increasing the electrophilicity of the phosphorus center compared to electron-donating groups like methoxymethyl . This property could enhance its reactivity in redox catalysis or cross-coupling reactions .
- Difluoromethyldiphenylphosphine oxide exhibits even stronger electron-withdrawing effects due to the CF₂ group, making it suitable for FLP-mediated hydrogen activation .
Steric Effects: Bulky substituents (e.g., phenylethyl or phosphinoethyl) increase steric hindrance, which can stabilize intermediates in catalytic cycles or improve enantioselectivity in asymmetric reactions . The chloroethyl group is less bulky than phenylethyl but more sterically demanding than methoxymethyl, offering a balance between reactivity and selectivity.
Redox Behavior: Triarylphosphane oxides (e.g., triphenylphosphine oxide) are challenging to reduce, but alkyl-substituted derivatives like this compound may undergo more facile reduction using organosilanes or H₂, as demonstrated for similar compounds .
Catalytic Applications: Phosphane oxides with electron-withdrawing groups (e.g., trifluoroacetyl) are effective in redox cycling for olefin hydrogenation .
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